

5-Bromo-3-methylpyrazin-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-methylpyrazin-2-ol**

Cat. No.: **B1592317**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-3-methylpyrazin-2-ol** (CAS: 100047-56-1) for Advanced Research Applications

Executive Summary

5-Bromo-3-methylpyrazin-2-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazinone core, substituted with a reactive bromine atom and a methyl group, presents a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthesis workflow, analytical characterization methods, and critical insights into its reactivity and utility in the development of novel chemical entities. As a Senior Application Scientist, this document is intended to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. **5-Bromo-3-methylpyrazin-2-ol** is a substituted pyrazinone, a class of compounds known for its prevalence in biologically active molecules. The presence of the bromine atom at the 5-position is particularly strategic, offering a reactive handle for a variety of

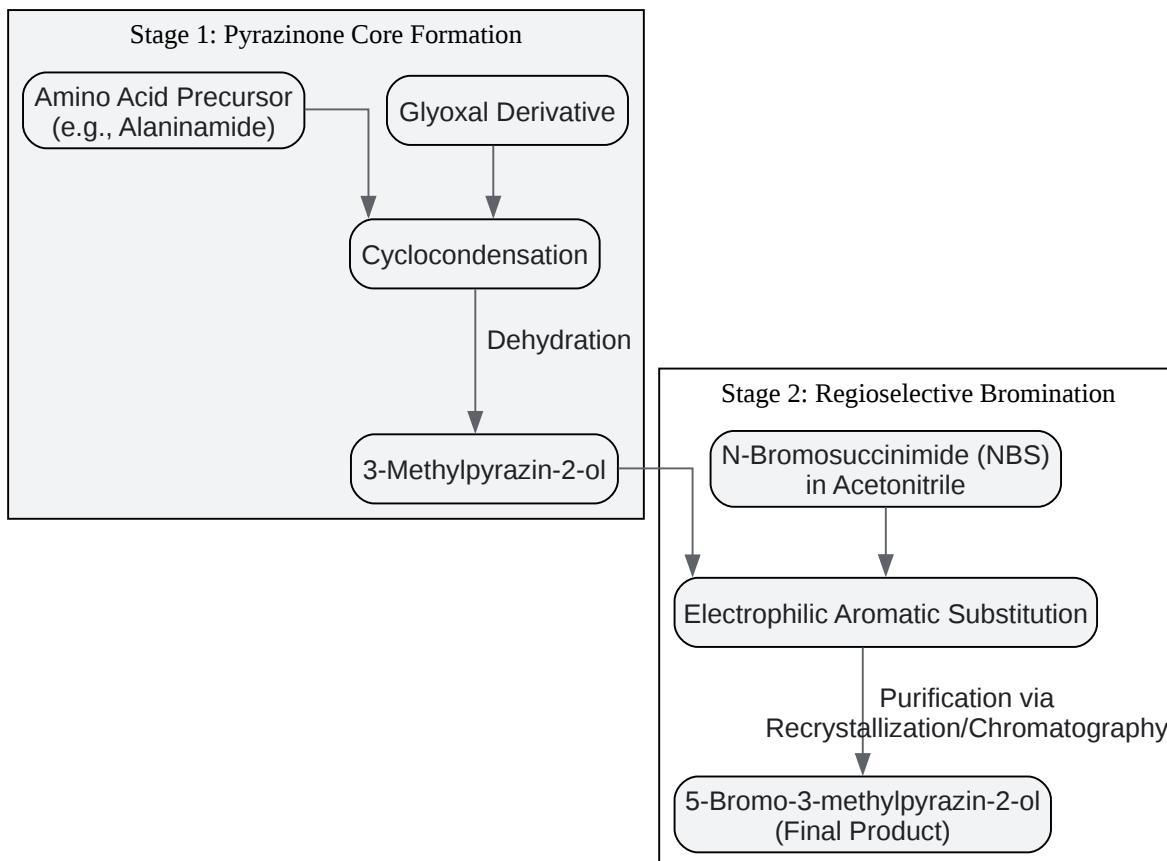
cross-coupling reactions, thereby enabling rapid library generation for structure-activity relationship (SAR) studies.

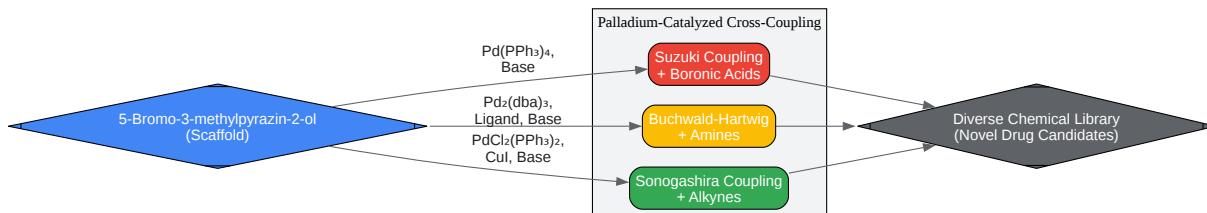
Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	100047-56-1	[1] [2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[1] [2] [3]
Molecular Weight	189.01 g/mol	[1] [2]
IUPAC Name	5-bromo-3-methyl-1H-pyrazin-2-one	[2]
Synonyms	5-Bromo-3-methylpyrazin-2-ol, 5-Bromo-3-methyl-2(1H)-pyrazinone	[2]
Canonical SMILES	CC1=NC(=O)C=C(N1)Br	[2]

Table 2: Physicochemical Data

Property	Value	Rationale and Significance
Density	1.84 ± 0.1 g/cm ³ (Predicted)	[1] [2]
pKa	10.05 ± 0.60 (Predicted)	[2]
LogP	0.84080 (Predicted)	[2]
Solubility	Sparingly soluble in water (11 g/L at 25°C, Predicted)	[2]
Storage	Inert atmosphere, 2-8°C	[3]


Synthesis and Mechanistic Considerations


While multiple proprietary synthesis routes exist, a common and logical approach to constructing the **5-Bromo-3-methylpyrazin-2-ol** scaffold involves the cyclization and

subsequent bromination of appropriate precursors. The following workflow illustrates a generalized, field-proven strategy analogous to those used for similar heterocyclic systems.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-stage process: first, the formation of the 3-methylpyrazin-2-ol core, followed by regioselective bromination. The choice of a brominating agent is critical; N-Bromosuccinimide (NBS) is often preferred for its ability to provide a low concentration of Br_2 , minimizing side reactions and offering greater control over the regioselectivity of the halogenation on an electron-rich heterocyclic system.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. th.tnjchem.com [th.tnjchem.com]
- 2. Page loading... guidechem.com
- 3. 100047-56-1|5-Bromo-3-methylpyrazin-2-ol|BLD Pharm bldpharm.com
- To cite this document: BenchChem. [5-Bromo-3-methylpyrazin-2-ol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592317#5-bromo-3-methylpyrazin-2-ol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com